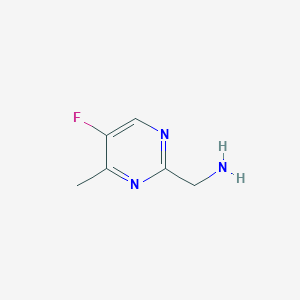

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Description

Properties

IUPAC Name |

(5-fluoro-4-methylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLYLVSMXVMRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methylpyrimidine.

Reaction Conditions: The key step involves the introduction of the methylamine group. This can be achieved through nucleophilic substitution reactions, often using methylamine gas or its aqueous solution under controlled temperature and pressure conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, or anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Key Observations:

- Crystallinity : Chloro and methoxy substituents in analogs like 4,6-dichloro-5-methoxypyrimidine promote strong halogen bonding (Cl···N), whereas the target compound’s fluorine and methyl groups may favor weaker van der Waals interactions .

- Solubility : The methylamine group in the target compound likely enhances aqueous solubility compared to chloro- or methoxy-substituted pyrimidines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine?

- Methodology :

- Stepwise Synthesis : Begin with halogenation of the pyrimidine core. For example, fluorination at position 5 can be achieved using DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Methylation at position 4 may involve nucleophilic substitution with methyl iodide in the presence of a base like NaH .

- Purification : Use column chromatography (silica gel, eluent: 5–10% EtOAc in hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. SCX columns (eluted with 2M NH3 in MeOH) are effective for isolating amine-containing intermediates .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm purity via HPLC (≥98%).

Q. How can the structural conformation of this compound be characterized experimentally?

- Methodology :

- X-ray Crystallography : Resolve the crystal structure to determine dihedral angles between the pyrimidine ring and substituents. For example, intramolecular N–H⋯N hydrogen bonding may stabilize the conformation, as observed in related pyrimidine derivatives .

- NMR Analysis : Use - and -NMR to confirm substituent positions. The fluorine atom at position 5 will cause splitting in adjacent proton signals (e.g., coupling ~15 Hz) .

- Data Interpretation : Compare observed dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) with computational models to validate steric/electronic effects .

Q. What are the solubility and stability profiles under varying experimental conditions?

- Methodology :

- Solubility Testing : Dissolve the compound in DMSO (stock solution) and dilute into aqueous buffers (pH 2–10) or organic solvents (MeOH, EtOAc). Measure solubility via UV-Vis spectroscopy at λmax ~260 nm .

- Stability Studies : Conduct accelerated degradation tests under oxidative (H2O2), thermal (40–60°C), and photolytic conditions. Monitor degradation products via LC-MS .

- Key Data :

| Condition | Solubility (mg/mL) | Half-life (days) |

|---|---|---|

| pH 7.4 buffer | 2.1 | 14 |

| DMSO | >50 | Stable |

| 40°C, dark | N/A | 28 |

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation of this compound in biological systems?

- Methodology :

- In Vitro Oxidation : Expose the compound to cytochrome P450 enzymes (e.g., CYP3A4) or horseradish peroxidase (HRP) with H2O2. Identify metabolites via high-resolution MS/MS.

- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., methylamine group) and compare with experimental data. Prior studies on methylamine oxidation suggest NH2• radical formation as a key intermediate .

- Key Insight : The electron-withdrawing fluorine atom may reduce oxidation rates at position 5, directing reactivity toward the methylamine moiety .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with variations at positions 4 (e.g., -CF3 instead of -CH3) or 2 (e.g., ethylamine instead of methylamine). Test inhibitory activity against target enzymes (e.g., methionine aminopeptidase-1) using fluorescence-based assays .

- Crystallographic Analysis : Compare binding modes in enzyme active sites. For example, bulkier substituents at position 4 may sterically hinder interactions, reducing potency .

- Data Example :

| Substituent (Position 4) | IC50 (nM) |

|---|---|

| -CH3 | 12.5 |

| -CF3 | 45.8 |

Q. What computational approaches are suitable for modeling its interactions with biological targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., kinases) using GROMACS or AMBER. Parameterize the fluorine atom with the CHARMM force field .

- Docking Studies : Use AutoDock Vina to predict binding poses. Validate with experimental IC50 values and mutagenesis data .

- Key Insight : The fluorine atom enhances binding affinity via polar interactions (e.g., F–H–O hydrogen bonds) in hydrophobic pockets .

Q. How does this compound interact with microbial transport systems?

- Methodology :

- Uptake Assays : Use -labeled compound in microbial cultures (e.g., Hyphomicrobium spp.). Measure uptake rates via scintillation counting under varying pH (5–9) and temperature (25–37°C) conditions .

- Inhibitor Studies : Test competitive inhibition with ethylamine (Ki ~200 nM) or ammonium ions (no inhibition).

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodology :

- Rodent Studies : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0–24 h for LC-MS analysis. Calculate AUC and clearance rates.

- Toxicity Screening : Assess liver function (ALT/AST levels) and renal excretion. Cross-reference with structural analogs showing hepatotoxicity at high doses (>50 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.